(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid
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Overview
Description
(6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid is a boronic acid derivative that features a bipyridine structure with a bromine atom at the 6-position. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including material science, medicinal chemistry, and catalysis. The presence of both the boronic acid and bromine functionalities makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide (in this case, a brominated bipyridine) reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are phenols or alcohols.
Substitution: The major products are substituted bipyridines.
Scientific Research Applications
(6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom can participate in various substitution reactions, depending on the nucleophile and reaction conditions.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a bipyridine structure.
4,4’-Bipyridine: A bipyridine compound without the boronic acid or bromine functionalities.
2,2’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Uniqueness: (6-Bromo-[2,3’-bipyridin]-4-yl)boronic acid is unique due to the combination of the boronic acid and bromine functionalities on a bipyridine scaffold. This allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H8BBrN2O2 |
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Molecular Weight |
278.90 g/mol |
IUPAC Name |
(2-bromo-6-pyridin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h1-6,15-16H |
InChI Key |
OMMNKOXYOAVHIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
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